2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide
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Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is a chemical compound with the empirical formula CHNOS. It is also known by its synonym, 4-amino-2-chloro-6,7-dimethoxyquinazoline.
Structure: The compound consists of a quinazoline core with two methoxy groups (OCH) at positions 6 and 7, a keto group (C=O) at position 4, an ethylsulfonyl group (SOCHCH) attached to the phenyl ring, and an acetamide moiety.
Purpose: This compound has applications in various fields, including medicinal chemistry and drug development.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: Investigating its interactions with cellular targets and pathways.
Industry: Possible applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other quinazoline derivatives.
Similar Compounds: Some related compounds include 4-amino-2-chloro-6,7-dimethoxyquinazoline (synonym), and 6,7-dimethoxy-2,4-quinazolinedione (a related intermediate).
Remember that this compound’s potential lies in its diverse applications, and ongoing research continues to uncover its secrets
Properties
Molecular Formula |
C20H21N3O7S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O7S/c1-4-31(27,28)12-5-6-16(24)15(7-12)22-19(25)10-23-11-21-14-9-18(30-3)17(29-2)8-13(14)20(23)26/h5-9,11,24H,4,10H2,1-3H3,(H,22,25) |
InChI Key |
SWALWNWZHRAXRP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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